molecular formula C20H18ClFN2O3 B2368472 2-chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide CAS No. 1040657-31-5

2-chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide

Cat. No. B2368472
CAS RN: 1040657-31-5
M. Wt: 388.82
InChI Key: CGBQIWVBQSFTOB-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway and plays an important role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Scientific Research Applications

Catalytic Activity in Synthesis

  • Nickel ferrite nanoparticles have been used in the synthesis of certain derivatives, highlighting the compound's role in facilitating chemical reactions (Rao et al., 2019).

Anticancer Properties

  • Some derivatives have shown proapoptotic activity, indicating potential applications in cancer research, particularly in the inhibition of melanoma cell lines (Yılmaz et al., 2015).
  • Synthesis of compounds with cytotoxic and antioxidant activities has been reported, revealing the compound's potential in cancer and oxidative stress-related research (Iosr et al., 2015).

Enantioselective Synthesis

  • The compound has been used in the enantioselective chlorocyclization of indole-3-yl-benzamides for the construction of fused indolines, showcasing its role in stereoselective synthesis processes (Yin & You, 2014).

Structural and Biological Analysis

  • Studies have been conducted on the synthesis, crystal structure, and biological activity of related compounds, contributing to the understanding of their potential uses in medicinal chemistry (Li et al., 2008).

Antimicrobial Studies

  • Some derivatives have been synthesized and evaluated for their antimicrobial properties, indicating the compound's relevance in the field of antibiotic research (Sapari et al., 2014).

Antimicrobial and Anticancer Activities

  • Research on heterocycles derived from the compound has shown antimicrobial, antiinflammatory, and antiproliferative activities, broadening its scope in pharmaceutical applications (Narayana et al., 2009).

Quantum Chemical Studies

  • Quantum chemical studies involving the compound have been conducted, providing insights into its molecular properties and interactions (Geetha et al., 2019).

Mechanism of Action

The specific mechanism of action would depend on the compound’s primary targets, which could be a variety of enzymes, receptors, or other proteins within the body. The compound would interact with these targets, leading to changes in their function and potentially affecting various biochemical pathways .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and overall effect. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient factors .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds or medications. These factors could affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .

properties

IUPAC Name

2-chloro-4-fluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3/c21-16-10-13(22)4-6-15(16)19(25)23-14-5-3-12-7-8-24(17(12)11-14)20(26)18-2-1-9-27-18/h3-6,10-11,18H,1-2,7-9H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBQIWVBQSFTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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